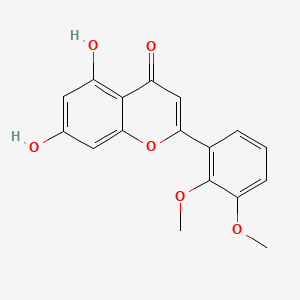
2-(2,3-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their biological activities and are often studied for their potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate reagents under controlled conditions. One common method involves the use of thionyl chloride to convert 2,3-dimethoxybenzoic acid into 2,3-dimethoxybenzoyl chloride, which is then reacted with other intermediates to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce groups like nitro or halogen atoms into the benzopyran structure .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its biological activity suggests potential therapeutic uses, particularly in anti-inflammatory and anticancer research.
Industry: It may be used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with receptors, or altering gene expression. The exact pathways can vary depending on the biological context and the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzopyran derivatives such as:
- 3-(3,4-Dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one (quercetin 3-D-galactoside)
Uniqueness
What sets 2-(2,3-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one apart is its specific substitution pattern and the presence of both methoxy and hydroxy groups, which confer unique chemical and biological properties. This combination of functional groups can enhance its reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
89971-01-7 |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
2-(2,3-dimethoxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-5-3-4-10(17(13)22-2)14-8-12(20)16-11(19)6-9(18)7-15(16)23-14/h3-8,18-19H,1-2H3 |
InChI-Schlüssel |
XFPZNWPCVJNOKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




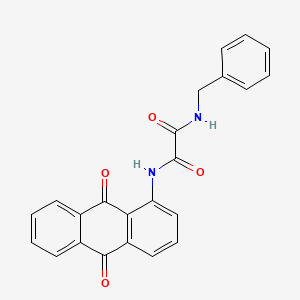
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
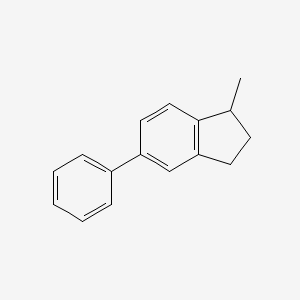
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
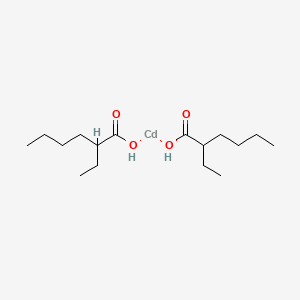

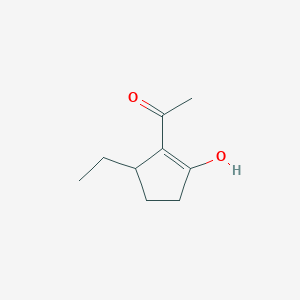
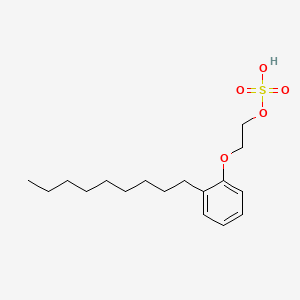
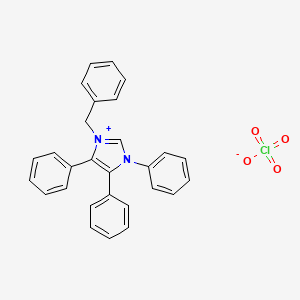
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
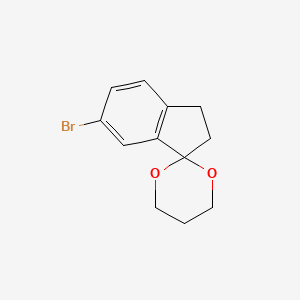
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
